

Physicochemical characteristics of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
Cat. No.:	B136783

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Characteristics of **Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate**

Introduction

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, also known by synonyms such as Methyl dihydroferulate or Methyl hydroferulate, is a derivative of the widely studied ferulic acid, a phenolic compound abundant in the plant kingdom.^[1] Ferulic acid and its derivatives are of significant interest in the pharmaceutical, cosmetic, and food industries due to their potent antioxidant and anti-inflammatory properties.^[2] However, the practical application of ferulic acid can be limited by factors like low solubility and stability.^[3] Esterification to form compounds like **Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate** can modify these physicochemical properties, potentially improving bioavailability and formulation compatibility.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate**. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet, offering insights into the analytical methodologies required to characterize and quantify this compound, thereby ensuring scientific integrity and reproducibility in research and development settings.

Core Molecular and Physical Properties

The fundamental identity and physical nature of a compound are the bedrock of all subsequent analysis. **Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate** is structurally characterized by a guaiacol (2-methoxyphenol) ring connected to a methyl propanoate tail. This structure dictates its interactions and bulk properties.

Diagram 1: Chemical Structure of **Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate**

Caption: Chemical structure of the target molecule.

A summary of the key identifiers and physicochemical properties is presented in Table 1.

Table 1: Core Physicochemical Properties

Property	Value	Source(s)
IUPAC Name	Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate	[4]
Synonyms	Methyl dihydroferulate, Methyl hydroferulate	[1][4]
CAS Number	56024-44-3	[4]
Molecular Formula	C ₁₁ H ₁₄ O ₄	[4]
Molecular Weight	210.23 g/mol	[5]
Physical State	Solid at room temperature (predicted)	[3][6]

| Boiling Point | 146 °C (at 3 mmHg) | [5][7][8] |

Spectroscopic Characterization Profile

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of the molecule. The expected spectral data are derived from the functional groups present: a phenolic hydroxyl, a methoxy group, an aromatic ring, an aliphatic chain, and a methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- ^1H NMR (Proton NMR): The proton spectrum is anticipated to be highly characteristic.
 - Aromatic Protons ($\delta \approx 6.5\text{-}6.9$ ppm): Three protons on the aromatic ring will appear in this region. Their specific chemical shifts and splitting patterns (doublets, doublet of doublets) will be dictated by their ortho, meta, and para relationships to the hydroxyl, methoxy, and propyl substituents.
 - Phenolic Proton ($\delta \approx 5.0\text{-}6.0$ ppm): A broad singlet corresponding to the hydroxyl (-OH) proton, which is exchangeable with D_2O .
 - Methoxy Protons ($\delta \approx 3.8$ ppm): A sharp singlet integrating to three protons, characteristic of the $-\text{OCH}_3$ group.[9]
 - Ester Methyl Protons ($\delta \approx 3.6$ ppm): A sharp singlet integrating to three protons from the ester's $-\text{COOCH}_3$ group.
 - Aliphatic Protons ($\delta \approx 2.5\text{-}2.9$ ppm): Two methylene groups ($-\text{CH}_2\text{-CH}_2-$) will appear as two distinct triplets, each integrating to two protons, due to coupling with each other.
- ^{13}C NMR (Carbon NMR): The carbon spectrum complements the proton data, confirming the carbon backbone.[10]
 - Carbonyl Carbon ($\delta \approx 173$ ppm): The ester carbonyl carbon is the most deshielded, appearing significantly downfield.
 - Aromatic Carbons ($\delta \approx 110\text{-}148$ ppm): Six distinct signals are expected for the six aromatic carbons. Carbons attached to oxygen (C-OH and C-OCH_3) will be the most downfield in this region ($\approx 145\text{-}148$ ppm), while the others will appear between 110-135 ppm.
 - Methoxy Carbon ($\delta \approx 56$ ppm): The carbon of the $-\text{OCH}_3$ group.[9]
 - Ester Methyl Carbon ($\delta \approx 52$ ppm): The carbon of the $-\text{COOCH}_3$ group.

- Aliphatic Carbons ($\delta \approx 30\text{-}36 \text{ ppm}$): Two signals corresponding to the two methylene carbons in the propanoate chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups by their characteristic vibrational frequencies.[\[11\]](#)

- O-H Stretch ($\approx 3200\text{-}3500 \text{ cm}^{-1}$): A strong, broad absorption band characteristic of the phenolic hydroxyl group.
- C-H Stretches ($\approx 2850\text{-}3100 \text{ cm}^{-1}$): Aromatic C-H stretches appear just above 3000 cm^{-1} , while aliphatic C-H stretches appear just below 3000 cm^{-1} .[\[11\]](#)
- C=O Stretch ($\approx 1735 \text{ cm}^{-1}$): A very strong, sharp absorption characteristic of the ester carbonyl group. This is often the most prominent peak in the spectrum.[\[12\]](#)
- C=C Stretches ($\approx 1500\text{-}1600 \text{ cm}^{-1}$): Several medium-to-strong absorptions from the aromatic ring vibrations.
- C-O Stretches ($\approx 1030\text{-}1250 \text{ cm}^{-1}$): Strong absorptions corresponding to the C-O bonds of the ester and the methoxy ether group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. Using Electron Ionization (EI), the following key fragments would be expected:

- Molecular Ion ($\text{M}^{+\bullet}$) ($m/z = 210$): The peak corresponding to the intact molecule with one electron removed.
- Base Peak ($m/z = 107$ or 137): Alpha cleavage next to the aromatic ring could lead to a stable benzylic cation. However, a more likely fragmentation is the McLafferty rearrangement, which is common for esters.[\[13\]](#)
- Key Fragments:

- m/z = 179: Loss of the methoxy radical from the ester ($\bullet\text{OCH}_3$, 31 Da).
- m/z = 151: Loss of the entire methyl propanoate side chain portion ($\bullet\text{CH}_2\text{CH}_2\text{COOCH}_3$, 59 Da).
- m/z = 74: A fragment corresponding to the McLafferty rearrangement product, $[\text{CH}_2=\text{C}(\text{OH})\text{OCH}_3]^{+\bullet}$.

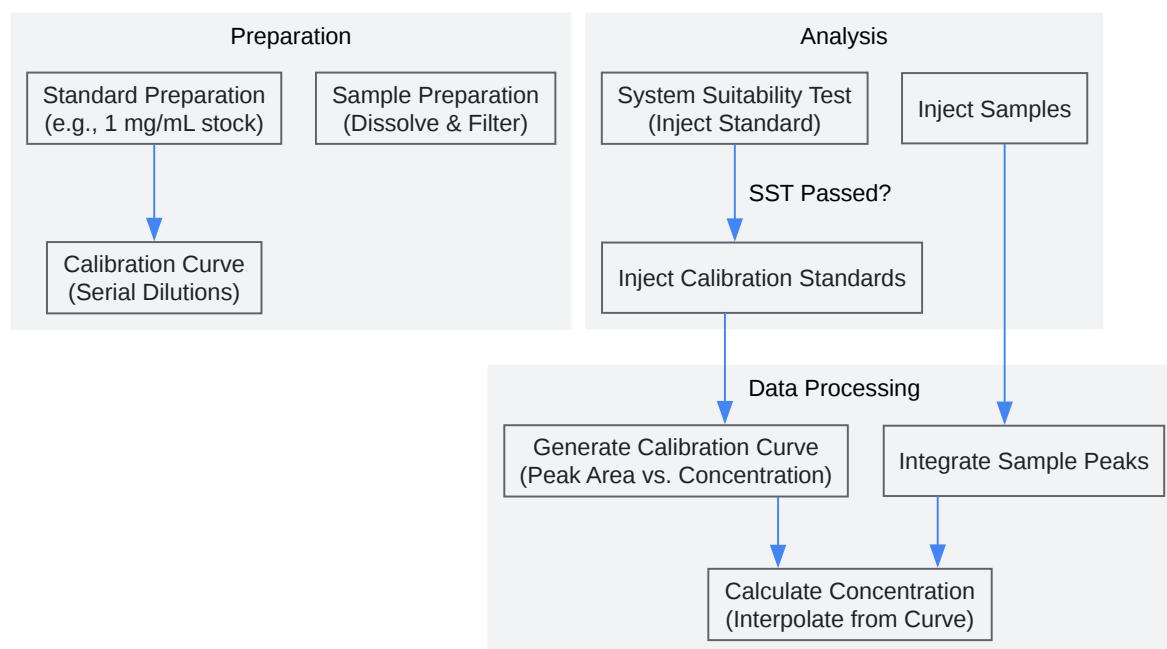
Analytical Methodologies: Quantification by HPLC

For quantitative analysis in research, quality control, and formulation development, a robust and validated High-Performance Liquid Chromatography (HPLC) method is indispensable. While a specific monograph for this exact molecule may not be universally established, a reliable method can be developed based on protocols for structurally similar phenolic compounds.[\[14\]](#)[\[15\]](#)[\[16\]](#)

Representative HPLC Protocol

This protocol is a self-validating system designed for the accurate quantification of **Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate**.

Step 1: System and Materials


- HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).[\[14\]](#)
- Mobile Phase A: 0.1% Acetic Acid or Phosphoric Acid in HPLC-grade water.
- Mobile Phase B: Acetonitrile or Methanol (HPLC grade).
- Standard: A certified reference standard of **Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate**.
- Sample Diluent: Mobile phase mixture (e.g., 50:50 Water:Acetonitrile).

Step 2: Chromatographic Conditions

- Elution: Isocratic or gradient. A typical starting point is an isocratic elution with a 40-60% mixture of Mobile Phase B.
- Flow Rate: 1.0 mL/min.[15]
- Column Temperature: 30 °C.
- Detection Wavelength: Approximately 280 nm, which is a common wavelength for phenolic compounds.[17]
- Injection Volume: 10 μ L.

Step 3: Protocol Workflow

Diagram 2: HPLC Quantification Workflow

[Click to download full resolution via product page](#)

Caption: A typical workflow for HPLC-based quantification.

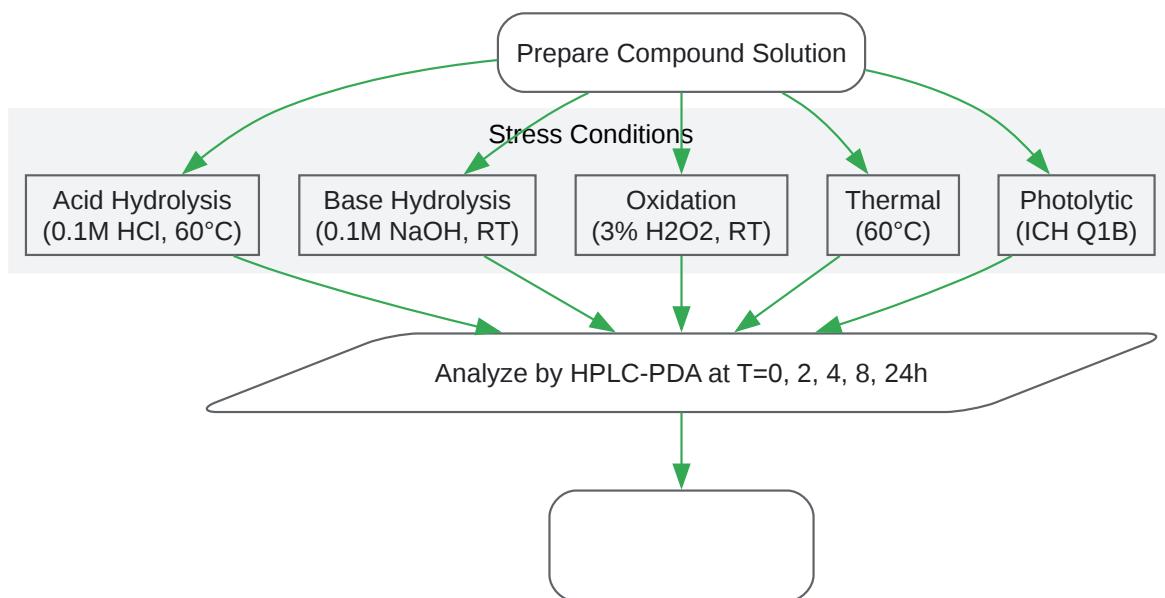
Step 4: System Suitability and Validation (Trustworthiness)

- Causality: Before analyzing samples, the system's performance must be verified. This ensures that any observed results are due to the sample and not chromatographic variability.
- Procedure:
 - Make five replicate injections of a single standard solution (e.g., 10 µg/mL).
 - Calculate the Relative Standard Deviation (RSD) for peak area and retention time. The acceptance criterion is typically $RSD \leq 2.0\%$.
 - Evaluate theoretical plates ($N > 2000$) and tailing factor ($T \leq 2.0$).
- Validation: The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[\[14\]](#)

Stability Profile and Assessment

Understanding a compound's stability is critical for determining its shelf-life, storage conditions, and formulation strategy. A forced degradation study is the authoritative method for establishing the intrinsic stability profile.[\[18\]](#)

Recommended Stability Assessment Protocol


This protocol outlines a systematic approach to evaluating stability under various stress conditions, as recommended by regulatory bodies like the EMA.[\[18\]](#)[\[19\]](#)

- Objective: To identify potential degradation products and establish the degradation pathways of **Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate**.
- Methodology: Expose solutions of the compound (e.g., in the HPLC sample diluent) to the stress conditions below. Analyze samples by the validated HPLC method at predetermined time points (e.g., 0, 2, 4, 8, 24 hours) and monitor for the appearance of new peaks and the loss of the main peak.

Stress Conditions:

- Acid Hydrolysis: 0.1 M HCl at 60 °C.
- Base Hydrolysis: 0.1 M NaOH at room temperature (phenolic esters are often base-labile).
- Oxidative Degradation: 3% H₂O₂ at room temperature.
- Thermal Degradation: 60 °C (in parallel with a control sample at the recommended storage temperature).
- Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

Diagram 3: Forced Degradation Study Logic

[Click to download full resolution via product page](#)

Caption: Decision workflow for a forced degradation study.

Conclusion

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate is a compound of significant scientific interest due to its relationship with ferulic acid. While its fundamental identifiers are well-established, a comprehensive understanding for advanced applications requires rigorous characterization. This guide provides the authoritative framework for such an analysis, detailing not just the known properties but also the robust, self-validating experimental protocols necessary to confirm its identity, purity, and stability. By employing the spectroscopic interpretations, analytical workflows, and stability assessment strategies outlined herein, researchers and developers can ensure the generation of high-quality, reproducible data, accelerating the transition from laboratory research to practical application.

References

- Mikołajczak, N., et al. (2023). Effect of Ferulic Acid and Its Derivatives on Cold-Pressed Flaxseed Oil Oxidative Stability and Bioactive Compounds Retention during Oxidation. *Foods*.
- NIST. (n.d.). **Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate**. NIST Chemistry WebBook.
- ResearchGate. (2025). Methyl 3-(4-hydroxyphenyl)propanoate. ResearchGate.
- PubChem. (n.d.). **Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate**. PubChem.
- Januś, E., et al. (2022). New Ferulic Acid and Amino Acid Derivatives with Increased Cosmeceutical and Pharmaceutical Potential. *Pharmaceutics*.
- European Medicines Agency. (2003). CPMP/QWP/122/02, rev 1 corr: Guideline on Stability Testing. EMA.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. *Organic Chemistry at CU Boulder*.
- University of Wisconsin. (2021). ¹³C NMR Chemical Shifts. *Organic Chemistry Data*.
- European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. EMA.
- ResearchGate. (2025). ¹H-NMR and ¹³C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. ResearchGate.
- PubChem. (n.d.). Methyl ferulate. PubChem.
- The Organic Chemistry Tutor. (2021). Mass Spectrometry. YouTube.
- ResearchGate. (n.d.). ¹³C{ ¹H} NMR Data a. ResearchGate.
- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts.
- Indrawati, I., et al. (2005). Pressure and temperature stability of 5-methyltetrahydrofolic acid: a kinetic study. *Journal of Agricultural and Food Chemistry*.

- ResearchGate. (n.d.). Development and validation of HPLC method for the quantitative determination of (E)-3-(3-(dimethylamino) propyl)-3-(3-(4-hydroxy-3 methoxyphenyl) acryloyl) dihydrofuran-2(3H)-one tartarate as a potential spermicide. ResearchGate.
- Chemistry LibreTexts. (2024). Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.
- Doc Brown's Chemistry. (n.d.). mass spectrum of methyl methanoate. Doc Brown's Chemistry.
- SciSpace. (2017). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace.
- Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
- MDPI. (n.d.). A Complete ¹ H and ¹³ C NMR Data Assignment for Three 3-[Substituted methyldene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- ResearchGate. (n.d.). Determination of L-5-methyltetrahydrofolate in bacteria by HPLC. ResearchGate.
- ResearchGate. (n.d.). Comparison of infrared spectra of residue with methyl formate. ResearchGate.
- ScienceDirect. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). ScienceDirect.
- Polish Pharmaceutical Society. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Polish Pharmaceutical Society.
- National Academic Digital Library of Ethiopia. (n.d.). HPLC Methods for Recently Approved Pharmaceuticals. National Academic Digital Library of Ethiopia.
- PubMed. (n.d.). Model studies on the stability of folic acid and 5-methyltetrahydrofolic acid degradation during thermal treatment in combination with high hydrostatic pressure. PubMed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Methyl Ferulate | C₁₁H₁₂O₄ | CID 5357283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate [webbook.nist.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methyl 3-(4-methoxyphenyl)propionate 97 15823-04-8 [sigmaaldrich.com]
- 7. Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate | 56024-44-3 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ptfarm.pl [ptfarm.pl]
- 17. uni-saarland.de [uni-saarland.de]
- 18. ema.europa.eu [ema.europa.eu]
- 19. ema.europa.eu [ema.europa.eu]
- To cite this document: BenchChem. [Physicochemical characteristics of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b136783#physicochemical-characteristics-of-methyl-3-4-hydroxy-3-methoxyphenyl-propanoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com